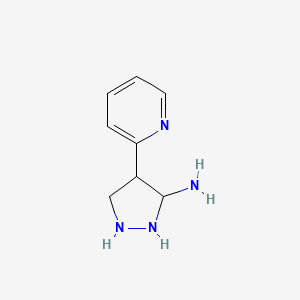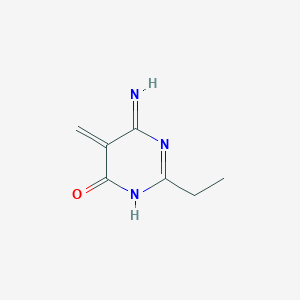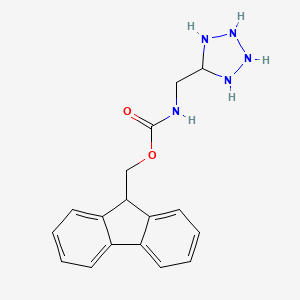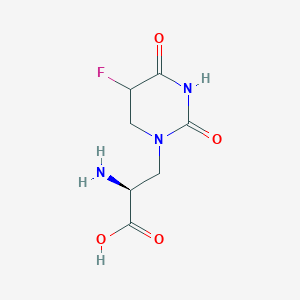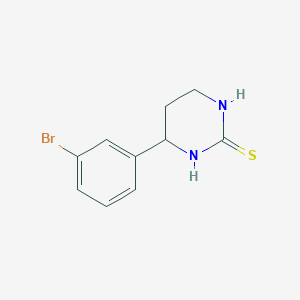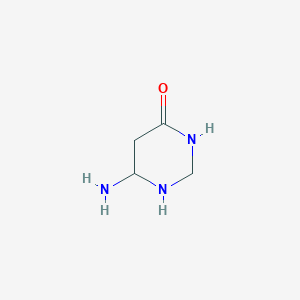![molecular formula C12H16O2 B15134263 (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B15134263.png)
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol is an organic compound that belongs to the class of phenylpropenes This compound is characterized by the presence of a phenyl group substituted with a methoxymethyl group and a hydroxyl group on a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-(methoxymethyl)benzaldehyde with methylmagnesium bromide (Grignard reagent) followed by an acid-catalyzed dehydration to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Recycling of solvents and reagents is also a common practice to reduce waste and lower production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOMe) are often used.
Major Products
Oxidation: Formation of 2-(methoxymethyl)benzaldehyde or 2-(methoxymethyl)benzoic acid.
Reduction: Formation of (E)-3-[2-(methoxymethyl)phenyl]-2-methylpropan-1-ol.
Substitution: Formation of various substituted phenylpropenes depending on the nucleophile used.
Scientific Research Applications
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[2-(hydroxymethyl)phenyl]-2-methylprop-2-en-1-ol
- (E)-3-[2-(ethoxymethyl)phenyl]-2-methylprop-2-en-1-ol
- (E)-3-[2-(methoxymethyl)phenyl]-2-ethylprop-2-en-1-ol
Uniqueness
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C12H16O2/c1-10(8-13)7-11-5-3-4-6-12(11)9-14-2/h3-7,13H,8-9H2,1-2H3/b10-7+ |
InChI Key |
BLUIJSKLVXQCTP-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1COC)/CO |
Canonical SMILES |
CC(=CC1=CC=CC=C1COC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


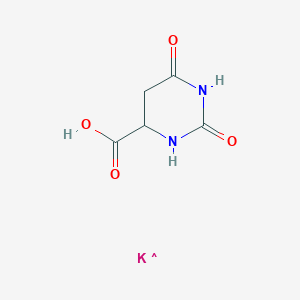
![4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B15134193.png)
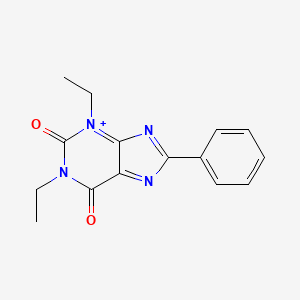
![N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-4a,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B15134207.png)
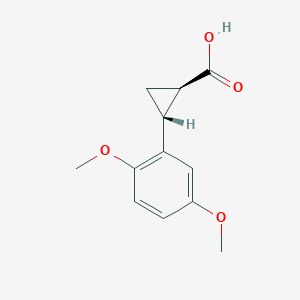
![7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one](/img/structure/B15134212.png)
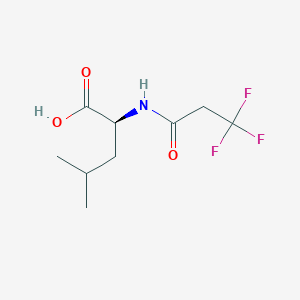
![[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid](/img/structure/B15134217.png)
